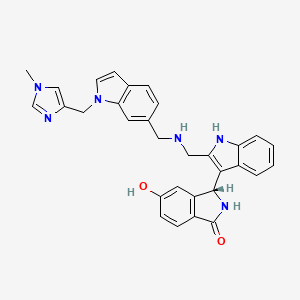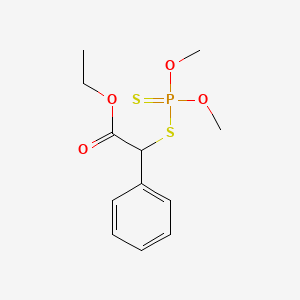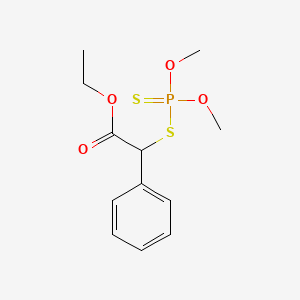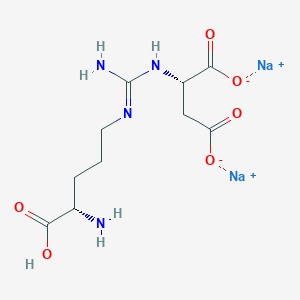
Argininosuccinic acid (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argininosuccinic acid (disodium) is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of ammonia to urea, which is essential for the detoxification of nitrogen in the body . The compound is also involved in the citric acid cycle, where it serves as a precursor to fumarate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Argininosuccinic acid can be synthesized from citrulline and aspartic acid through the action of the enzyme argininosuccinate synthetase . This reaction involves the formation of a peptide bond between the amino group of citrulline and the carboxyl group of aspartic acid, resulting in the production of argininosuccinic acid .
Industrial Production Methods
In industrial settings, argininosuccinic acid (disodium) is typically produced through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme argininosuccinate synthetase, thereby increasing the yield of argininosuccinic acid .
Chemical Reactions Analysis
Types of Reactions
Argininosuccinic acid (disodium) undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Oxidation reactions may involve reagents such as hydrogen peroxide or other oxidizing agents.
Major Products Formed
Scientific Research Applications
Argininosuccinic acid (disodium) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of arginine and other amino acids.
Biology: The compound is studied for its role in the urea cycle and its impact on nitrogen metabolism.
Industry: It is used in the production of dietary supplements and as a component in various biochemical assays.
Mechanism of Action
Argininosuccinic acid (disodium) exerts its effects primarily through its role in the urea cycle. The compound is synthesized from citrulline and aspartic acid by the enzyme argininosuccinate synthetase . It is then cleaved by argininosuccinate lyase to produce arginine and fumarate . This process is essential for the detoxification of ammonia in the body. Additionally, argininosuccinic acid can influence the production of reactive oxygen species, leading to oxidative stress in certain tissues .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: Like argininosuccinic acid, succinic acid is involved in the citric acid cycle.
Citrulline: Citrulline is a precursor to argininosuccinic acid in the urea cycle.
Arginine: Arginine is a product of the hydrolysis of argininosuccinic acid.
Uniqueness
Argininosuccinic acid (disodium) is unique in its dual role in both the urea cycle and the citric acid cycle. This dual functionality allows it to play a critical role in nitrogen detoxification and energy production .
Properties
Molecular Formula |
C10H16N4Na2O6 |
|---|---|
Molecular Weight |
334.24 g/mol |
IUPAC Name |
disodium;(2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioate |
InChI |
InChI=1S/C10H18N4O6.2Na/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
InChI Key |
NIOYXHIHRCWMMB-USPAICOZSA-L |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



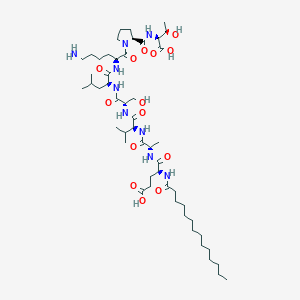
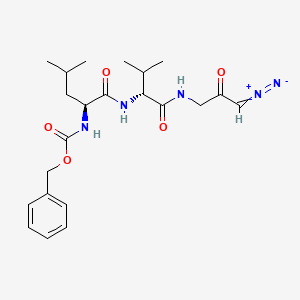
![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)
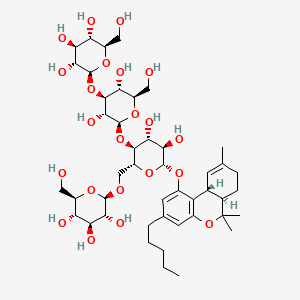
![(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B10861038.png)
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)
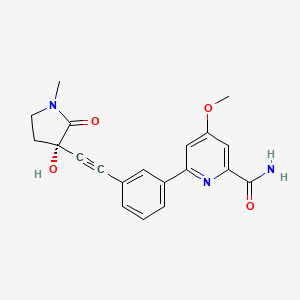
![(Z)-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10861046.png)
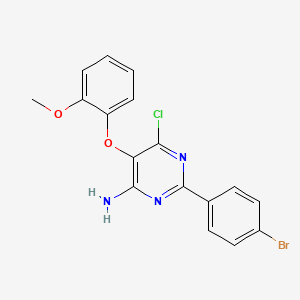
![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10861081.png)
